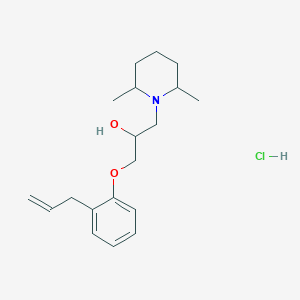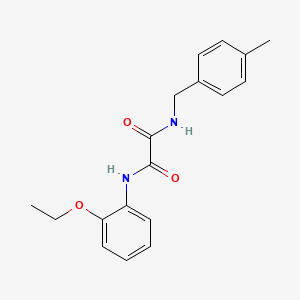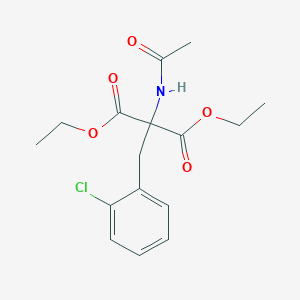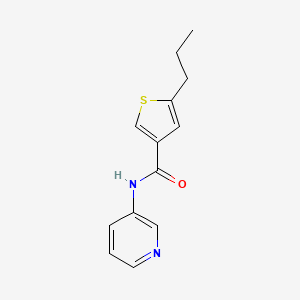
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as ABDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABDP is a β-adrenergic receptor antagonist that has been shown to have promising effects on various physiological and biochemical processes. In
Mechanism of Action
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride acts as a β-adrenergic receptor antagonist, specifically targeting the β1 and β2 receptors. By blocking these receptors, this compound inhibits the effects of catecholamines, which are hormones that regulate various physiological processes. This leads to a decrease in heart rate, blood pressure, and insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure in animal models, indicating its potential for use in the treatment of hypertension. This compound has also been shown to decrease insulin secretion in pancreatic cells, suggesting its potential for use in the treatment of diabetes. Additionally, this compound has been shown to modulate immune response, indicating its potential for use in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has several advantages for lab experiments. It is a highly specific β-adrenergic receptor antagonist, which allows for precise targeting of physiological processes. Additionally, this compound has been shown to have high potency and selectivity, making it a useful tool for studying physiological processes. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, this compound has not been extensively studied in humans, which limits its potential for clinical applications.
Future Directions
There are several future directions for research on 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the potential use of this compound in the treatment of autoimmune diseases. This compound has been shown to modulate immune response, and further research could explore its potential for use in the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research could explore the potential use of this compound in the treatment of obesity. This compound has been shown to decrease body weight in animal models, and further research could explore its potential for use in the treatment of obesity and related metabolic disorders. Finally, further research could explore the long-term effects of this compound on physiological processes, particularly in humans. This could provide valuable insights into the potential clinical applications of this compound.
Synthesis Methods
The synthesis of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves the reaction of 2-allylphenol with 2,6-dimethylpiperidine in the presence of a base, followed by the addition of 3-chloro-1-propanol and hydrochloric acid. The resulting product is then purified through recrystallization. This method has been shown to yield this compound with high purity and yield.
Scientific Research Applications
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have promising effects on various physiological and biochemical processes, including cardiovascular function, insulin secretion, and immune response. This compound has also been studied for its potential use in the treatment of obesity, diabetes, and hypertension.
properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.ClH/c1-4-8-17-11-5-6-12-19(17)22-14-18(21)13-20-15(2)9-7-10-16(20)3;/h4-6,11-12,15-16,18,21H,1,7-10,13-14H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFBHVBZTSPSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=CC=C2CC=C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-N-(2-methoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5124282.png)

![1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5124298.png)
![ethyl 4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5124306.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide](/img/structure/B5124308.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5124324.png)
![3-(2-chlorophenyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B5124333.png)

![(2R*,6S*)-4-(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B5124346.png)
![N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5124350.png)
![4-bromo-3-{[(3-hydroxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)
